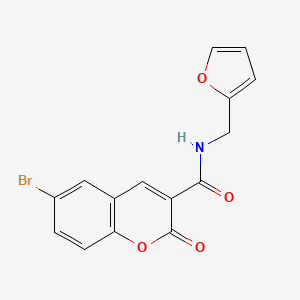

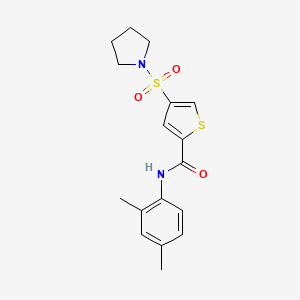

6-bromo-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound with potential biological and pharmacological applications. This compound is a member of the chromene family of compounds and has been found to exhibit a range of interesting properties that make it a promising candidate for further research.

Scientific Research Applications

G Protein-Coupled Receptor GPR35 Studies

- Radioligand Development : A related compound, 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, was developed as a radioligand for studying GPR35, a G protein-coupled receptor. This involved tritium-labeling and was effective in binding assays, offering insights into the receptor's affinity and function (Thimm et al., 2013).

- GPR35 Agonists : Another study focused on developing potent and selective agonists for GPR35 using amidochromen-4-one-2-carboxylates, which includes compounds structurally similar to 6-bromo-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide. These compounds are potential tools for exploring GPR35's physiological roles and as drug targets (Funke et al., 2013).

Synthesis and Structural Analysis

- Eco-Friendly Synthesis Approach : A green chemistry approach was used to synthesize a series of 2-imino-2H-chromene-3-carboxamides, including compounds closely related to the target compound. This demonstrates an environmentally friendly method for creating these compounds (Proença & Costa, 2008).

- Crystal Structure Analysis : The crystal structures of similar N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides were analyzed, offering insights into the molecular structure and potential applications of similar compounds (Gomes et al., 2015).

Biomedical Applications

- Antibacterial and Antifungal Properties : Some coumarin derivatives, including 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide, were synthesized and evaluated for their antibacterial and antifungal properties, highlighting the potential biomedical applications of such compounds (Ramaganesh et al., 2010).

Chemical Reactions and Synthesis

Cyclization Reactions : Research on the cyclization of 2-amino-6-bromo-4-oxochromene-3-carboxamide with various reactants led to the creation of novel compounds, illustrating the versatile chemical reactivity of related structures (Bevan et al., 1986).

Fluorescent Probe Development : A nitro-3-carboxamide coumarin derivative was developed as a fluorescent probe for selective detection of Cu(II) ions in aqueous solution, showcasing the utility of such compounds in chemical sensing (Bekhradnia et al., 2016).

Synthesis of Antimicrobial Agents : The synthesis of new chromeno[3,4‐c]pyrrole‐3,4‐dione-based N‐heterocycles, including 2-oxo-2H-chromene-3-carboxamide derivatives, demonstrated significant antimicrobial activity, underscoring the potential of these compounds in medical applications (Azab et al., 2017).

Polymer Synthesis : Studies on the synthesis and properties of novel poly(coumarin-amide)s, which incorporate structures akin to this compound, highlight their potential in materials science, particularly in creating photosensitive polymers (Nechifor, 2009).

properties

IUPAC Name |

6-bromo-N-(furan-2-ylmethyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO4/c16-10-3-4-13-9(6-10)7-12(15(19)21-13)14(18)17-8-11-2-1-5-20-11/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDFRNIMJUNCIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-N-phenylacetamide](/img/structure/B5526758.png)

![2-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5526764.png)

![(1R*,5S*)-8-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3,8-diazabicyclo[3.2.1]octane](/img/structure/B5526787.png)

![6-(methylthio)-2-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5526789.png)

![3-(4-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5526800.png)

![(3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5526810.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5526827.png)

![8-(9H-carbazol-3-ylacetyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526839.png)

![{4-[(2-cyclopropyl-1H-benzimidazol-1-yl)acetyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5526842.png)

![1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-(2-phenoxyethyl)piperazine](/img/structure/B5526845.png)